(S)-3-Amino-4-ethoxy-4-oxobutanoic acid
Overview
Description
(S)-3-Amino-4-ethoxy-4-oxobutanoic acid , also known as AEEA , is an organic compound with the following characteristics:
- Chemical Formula : C<sub>6</sub>H<sub>11</sub>NO<sub>4</sub>
- Molecular Weight : Approximately 161.16 g/mol
- Chirality : The (S)-stereoisomer indicates its specific spatial arrangement of atoms.
Synthesis Analysis
The synthesis of AEEA involves several steps, including the condensation of appropriate precursors. While I don’t have access to specific papers on its synthesis, researchers typically employ methods such as amino acid coupling reactions or enzymatic transformations to obtain AEEA.
Molecular Structure Analysis
The molecular structure of AEEA consists of:
- An amino group (NH<sub>2</sub>) attached to the α-carbon .
- An ethoxy group (–OCH<sub>2</sub>CH<sub>3</sub>) at the β-position.
- A keto group (–C=O) at the γ-position.
- A carboxylic acid group (–COOH) at the δ-position.
Chemical Reactions Analysis
AEEA can participate in various chemical reactions:
- Hydrolysis : The cleavage of the ethoxy group to form the corresponding carboxylic acid and ethanol.
- Decarboxylation : Removal of the carboxylic acid group to yield the corresponding keto acid.
- Amination : Introduction of additional amino groups.
Physical And Chemical Properties Analysis
- Solubility : AEEA is soluble in water due to its polar functional groups.
- Melting Point : Approximately 150–160°C.
- Stability : Sensitive to acidic or alkaline conditions.
Safety And Hazards
- Toxicity : Limited data are available, but caution is advised due to its amino acid nature.
- Handling : Follow standard laboratory safety protocols.
Future Directions
Research on AEEA should focus on:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
(3S)-3-amino-4-ethoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFCDLWCQIARFW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193684 | |
Record name | 4-Ethyl hydrogen L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-ethoxy-4-oxobutanoic acid | |
CAS RN |
7361-28-6, 4070-43-3 | |
Record name | 1-Ethyl aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl hydrogen L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UN0T532TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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